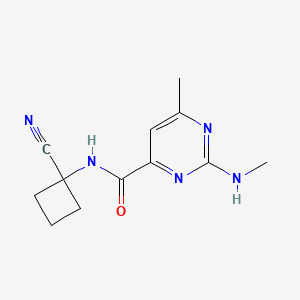

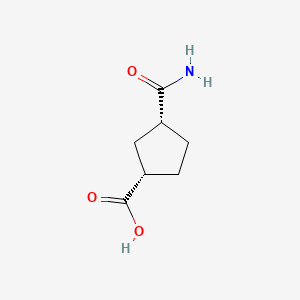

![molecular formula C19H24N6O B3011348 2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2199708-72-8](/img/structure/B3011348.png)

2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design . They are isoelectronic with purines and have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Scientific Research Applications

Medicinal Chemistry: RORγt Inverse Agonists

1,2,4-Triazolo[1,5-a]pyridines have been identified as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists . This application is significant in the development of therapeutic agents for autoimmune diseases, as RORγt plays a crucial role in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune conditions.

Enzyme Inhibition: JAK1 and JAK2 Inhibitors

These compounds also exhibit activity as Janus kinase (JAK) inhibitors , specifically targeting JAK1 and JAK2 . JAK inhibitors are valuable in treating myeloproliferative disorders and certain types of cancers due to their role in cytokine signaling.

Cardiovascular Therapeutics

The structural motif of 1,2,4-triazolo[1,5-a]pyridines is utilized in the treatment of cardiovascular disorders . They can act on various pathways involved in cardiac function and vascular health, offering potential benefits for conditions like hypertension and heart failure.

Antidiabetic Agents

Another important application is in the management of type 2 diabetes . These compounds can modulate biological targets that are involved in glucose homeostasis, providing a novel approach to controlling blood sugar levels.

Treatment of Hyperproliferative Disorders

The anti-proliferative properties of these molecules make them candidates for treating hyperproliferative disorders . This includes a range of conditions where abnormal cell growth is a primary characteristic, such as psoriasis and certain cancers.

Material Sciences

Beyond biomedical applications, 1,2,4-triazolo[1,5-a]pyridines find use in material sciences . Their unique chemical structure can be incorporated into materials that require specific properties, such as conductivity or luminescence.

Synthesis Methodology: Microwave-Mediated Reactions

A recent study has demonstrated a microwave-mediated, catalyst-free synthesis method for these compounds, highlighting their synthetic accessibility and the potential for large-scale production .

Energetic Materials

Related triazolo compounds have been effectively synthesized for use as energetic materials . These materials are critical in various applications, ranging from explosives to propellants, due to their high energy density and stability.

Mechanism of Action

Target of Action

The compound “2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine” is a heterocyclic compound, specifically a triazole derivative . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

Triazole compounds, in general, are known to interact with their targets through various mechanisms, including binding to enzymes and receptors

Biochemical Pathways

Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The downstream effects of these activities would depend on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects

properties

IUPAC Name |

5,6-dimethyl-7-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c1-13-5-4-8-20-17(13)26-11-16-6-9-24(10-7-16)18-14(2)15(3)23-19-21-12-22-25(18)19/h4-5,8,12,16H,6-7,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOJVGUFQJPFAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

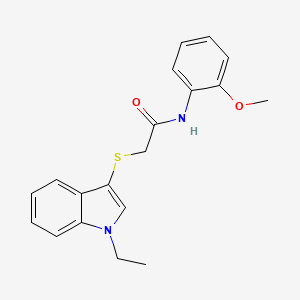

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)

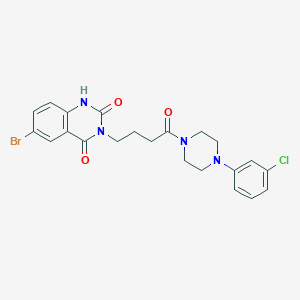

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3011269.png)

![N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3011271.png)

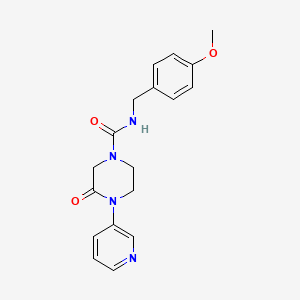

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B3011272.png)

![2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B3011273.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)

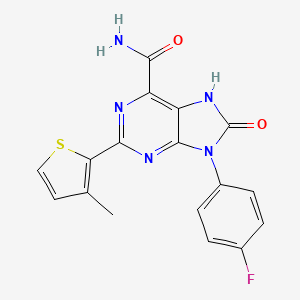

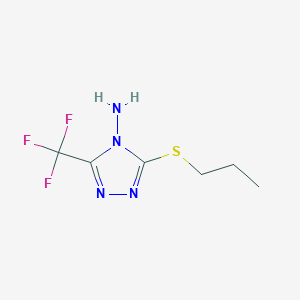

![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)